Nonoxinol

Description

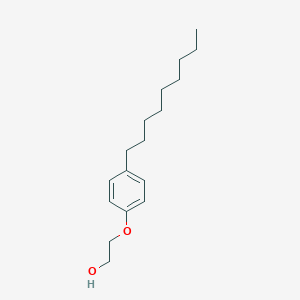

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXGUCNZFCVULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26027-38-3 | |

| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4058601 | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C11-15 Pareth-20 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

470 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |

CAS No. |

68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nonylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-nonylphenol ethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonylphenol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-Nonylphenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMD36H3ESX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONOXYNOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °F (USCG, 1999) | |

| Record name | ETHOXYLATED PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spermicidal Mechanism of Nonoxynol-9

Introduction: A Surfactant's Role in Contraception

Nonoxynol-9 (N-9) has been a widely utilized active ingredient in over-the-counter spermicidal contraceptives for decades.[1] Chemically, it is a non-ionic surfactant, a class of molecules that possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties.[2] This amphipathic nature is central to its mechanism of action, which is primarily the disruption of the sperm cell's structural integrity.[1] This guide provides a detailed technical overview of the molecular and cellular events that occur when spermatozoa are exposed to Nonoxynol-9, intended for an audience of researchers, scientists, and professionals in drug development.

Core Mechanism: Surfactant-Induced Membrane Disruption

The primary spermicidal activity of Nonoxynol-9 is its ability to compromise the sperm's plasma membrane.[1] As a surfactant, N-9 molecules insert themselves into the lipid bilayer of the cell membrane. This intrusion disrupts the organized structure of the phospholipids and associated proteins, leading to a cascade of events that culminate in cell death.

The process begins with the hydrophobic tail of the Nonoxynol-9 molecule embedding into the lipid core of the membrane, while the hydrophilic head remains oriented towards the aqueous environment. This alters the fluidity and permeability of the membrane, creating pores and leading to a loss of its selective barrier function.[3] The immediate consequences are a rapid loss of intracellular components and an uncontrolled influx of extracellular ions, which are catastrophic for the cell's homeostasis.

Caption: Initial interaction of Nonoxynol-9 with the sperm plasma membrane.

Downstream Cellular Consequences

The initial breach of the plasma membrane triggers a series of deleterious effects on the sperm's internal structures and functions.

Acrosomal Degradation

The acrosome, a cap-like organelle covering the anterior portion of the sperm head, contains enzymes essential for fertilization. Nonoxynol-9 exposure leads to the complete breakdown and release of the acrosomal contents.[4] This premature acrosome reaction renders the sperm incapable of fertilizing an egg. The damage to the acrosomal membrane is a direct consequence of the surfactant's action on lipid bilayers.

Mitochondrial Dysfunction and Energy Depletion

The sperm midpiece is densely packed with mitochondria, which are responsible for generating the ATP required for flagellar movement and thus, motility. Nonoxynol-9 disrupts the mitochondrial membranes, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[3] This depolarization of the mitochondria severely impairs their ability to produce ATP through oxidative phosphorylation. The resulting energy crisis leads to a rapid cessation of sperm motility. Studies have shown a significant reduction in motility at concentrations as low as 50 µg/mL, with complete immobilization occurring at higher concentrations.[5]

Loss of Viability

The widespread membrane damage, loss of intracellular contents, and energy depletion inevitably lead to cell death. The mode of cell death can be characterized as both necrosis, resulting from the immediate and severe membrane damage, and apoptosis, which can be initiated by mitochondrial dysfunction.

Quantitative Analysis of Nonoxynol-9's Effects

The spermicidal efficacy of Nonoxynol-9 is dose-dependent. The following table summarizes key quantitative findings from various in vitro studies.

| Parameter | Nonoxynol-9 Concentration | Observation | Reference |

| Sperm Motility | 50 µg/mL | Significant reduction in motility. | [5] |

| 205 µg/mL | EC50 (50% reduction in motility). | [4] | |

| 268 µg/mL | Complete immobilization after 1 minute. | [6] | |

| 500 µg/mL | Complete cessation of movement within 1 minute. | [5] | |

| Cell Viability | 24 µg/mL | LC50 (50% reduction in viable cells). | [7] |

| Acrosome Status | Not specified | Complete breakdown and release of acrosomal contents. | [4] |

Experimental Protocols for Assessing Spermicidal Action

To rigorously evaluate the effects of Nonoxynol-9 on sperm cells, a battery of standardized assays is employed. The following sections detail the methodologies for key assessments.

Assessment of Sperm Viability and Plasma Membrane Integrity

A robust method for determining sperm viability is dual staining with SYBR-14 and propidium iodide (PI) followed by flow cytometry or fluorescence microscopy.[8][9][10]

Principle: SYBR-14 is a membrane-permeant nucleic acid stain that labels the nuclei of living sperm bright green. Propidium iodide is a membrane-impermeant nucleic acid stain that can only enter cells with compromised plasma membranes, staining the nuclei of dead sperm red.

Step-by-Step Methodology (SYBR-14/PI Staining):

-

Semen Sample Preparation: Allow the semen sample to liquefy at 37°C for 30 minutes. Dilute the semen in a suitable buffer (e.g., HEPES-buffered saline with 0.1% BSA) to a concentration of approximately 1 x 10^6 sperm/mL.[10]

-

Staining:

-

Prepare a working solution of SYBR-14 (e.g., 100 nM final concentration).

-

Prepare a working solution of Propidium Iodide (e.g., 12 µM final concentration).

-

To 1 mL of the diluted sperm suspension, add the SYBR-14 working solution and incubate for 5-10 minutes at 37°C in the dark.

-

Add the Propidium Iodide working solution and incubate for another 5-10 minutes at 37°C in the dark.

-

-

Analysis:

-

Fluorescence Microscopy: Place a drop of the stained sperm suspension on a microscope slide, cover with a coverslip, and examine under a fluorescence microscope equipped with filters for FITC (for SYBR-14) and TRITC (for PI).

-

Flow Cytometry: Analyze the stained sperm suspension using a flow cytometer with an argon-ion laser (488 nm excitation). Green fluorescence (SYBR-14) is typically detected in the FL1 channel (e.g., 525 nm band-pass filter) and red fluorescence (PI) in the FL3 channel (e.g., 610 nm band-pass filter).[11]

-

-

Quantification: Count at least 200 sperm per sample. Classify sperm into three populations: live (green fluorescence), dead (red fluorescence), and moribund (both green and red fluorescence).[8]

Caption: Workflow for assessing sperm viability using SYBR-14/PI staining.

Assessment of Acrosome Integrity

The status of the acrosome can be evaluated using fluorescein isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA), which binds to the acrosomal contents.[12][13]

Principle: FITC-PSA is a lectin that binds to α-D-mannose and α-D-glucose residues of glycoproteins within the acrosomal matrix. In acrosome-intact sperm, the plasma membrane prevents the lectin from accessing the acrosomal contents. Following the acrosome reaction or membrane damage, the acrosomal contents are exposed and can be stained by FITC-PSA.

Step-by-Step Methodology (FITC-PSA Staining):

-

Sperm Smear Preparation: Prepare a sperm smear on a clean glass slide and allow it to air dry.

-

Permeabilization: Fix and permeabilize the sperm by immersing the slide in 100% methanol for 30 seconds.[13]

-

Staining:

-

Incubate the slide in a moist chamber at room temperature for 30 minutes with a solution of FITC-PSA (e.g., 50 µg/mL in phosphate-buffered saline, PBS).[13]

-

-

Washing: Wash the slide thoroughly with distilled water for at least 15 minutes to remove unbound stain.[13]

-

Analysis: Air-dry the slide and examine under an epifluorescence microscope with appropriate filters for FITC.

-

Quantification: Count at least 200 spermatozoa and classify them based on their staining pattern:

-

Acrosome-intact: No fluorescence or very faint fluorescence over the acrosomal region.

-

Acrosome-reacted: Bright green fluorescence over the acrosomal cap or a fluorescent band at the equatorial segment.[12]

-

Caption: Workflow for assessing acrosome integrity using FITC-PSA staining.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye JC-1 is a sensitive fluorescent probe for measuring ΔΨm.[14][15][16]

Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red-orange fluorescence. In cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Step-by-Step Methodology (JC-1 Assay for Flow Cytometry):

-

Sperm Preparation: Adjust the sperm concentration to approximately 1 x 10^6 cells/mL in a suitable buffer.

-

Staining:

-

Prepare a JC-1 working solution (e.g., 2 µM in cell culture medium).

-

Add the JC-1 working solution to the sperm suspension and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in 1X Assay Buffer. Repeat the wash step.[2]

-

Analysis: Analyze the stained sperm using a flow cytometer with 488 nm excitation. Green fluorescence (monomers) is detected in the FL1 channel (e.g., 527 nm) and red-orange fluorescence (J-aggregates) in the FL2 channel (e.g., 590 nm).

-

Quantification: Determine the percentage of sperm with high ΔΨm (predominantly red fluorescence) and low ΔΨm (predominantly green fluorescence).

Assessment of Sperm DNA Integrity

The Sperm Chromatin Structure Assay (SCSA) is a flow cytometric method to measure the susceptibility of sperm DNA to acid-induced denaturation, which is indicative of DNA fragmentation.[17]

Principle: Sperm are treated with an acidic solution that denatures DNA at sites of strand breaks. The cells are then stained with acridine orange, a fluorescent dye that intercalates into double-stranded DNA and fluoresces green, while it associates with single-stranded (denatured) DNA and fluoresces red.

Step-by-Step Methodology (SCSA):

-

Sample Preparation: Thaw a frozen semen sample or use a fresh, liquefied sample. Dilute the sample in TNE buffer to a concentration of 1-2 x 10^6 sperm/mL.[17]

-

Acid Denaturation: Add 400 µL of an acidic solution (pH 1.2) containing 0.1% Triton X-100 to 200 µL of the sperm suspension and mix for exactly 30 seconds.[17]

-

Staining: Immediately add 1.2 mL of an acridine orange staining solution (containing 6 µg/mL acridine orange).

-

Analysis: Analyze the sample by flow cytometry using blue light excitation (488 nm). Green fluorescence is measured at ~515-530 nm and red fluorescence at >630 nm.

-

Quantification: The DNA Fragmentation Index (DFI) is calculated as the ratio of red fluorescence to total (red + green) fluorescence. The percentage of sperm with a high DFI is determined.

Conclusion

The spermicidal action of Nonoxynol-9 is a direct result of its surfactant properties, leading to a catastrophic disruption of the sperm's plasma membrane. This primary event initiates a cascade of secondary effects, including acrosomal degradation and mitochondrial dysfunction, which collectively result in the rapid immobilization and death of the sperm cell. The lack of evidence for direct genotoxicity suggests that any observed DNA fragmentation is likely a downstream consequence of apoptosis or necrosis. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these multifaceted effects, enabling researchers to further investigate the mechanisms of spermicidal agents and develop novel contraceptive technologies.

References

- 1. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dose-response effects of gramicidin-D, EDTA, and nonoxynol-9 on sperm motion parameters and acrosome status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complementary effects of propranolol and nonoxynol-9 upon human sperm motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of nonoxynol-9 and chlorhexidine on HIV and sperm in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LIVE/DEAD Sperm Viability Kit Imaging Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Viability assessment of mammalian sperm using SYBR-14 and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Viability assessment of mammalian sperm using SYBR-14 and propidium iodide. | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Plasma membrane integrity [bio-protocol.org]

- 12. Fluorimetric Techniques for the Assessment of Sperm Membranes [jove.com]

- 13. Chapter 9 – Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction | Obgyn Key [obgynkey.com]

- 14. Evaluation of Human Spermatozoa Mitochondrial Membrane Potential Using the JC-1 Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Mitochondrial Membrane Potential by Flow Cytometry in Human Sperm Cells (Chapter 8) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]

- 17. Evaluation of acrosome reaction and viability of human sperm with two fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonoxynol surfactant properties and effects on lipid membranes

An In-depth Technical Guide to the Interaction of Nonoxynol Surfactants with Lipid Membranes for Researchers, Scientists, and Drug Development Professionals.

Abstract

Nonoxynol surfactants, particularly Nonoxynol-9, are non-ionic surfactants widely utilized in various industrial and pharmaceutical applications for their effective surface-active properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of nonoxynol surfactants and delves into their multifaceted interactions with lipid membranes. We will explore the fundamental mechanisms of membrane disruption, including micellization, membrane solubilization, and the induction of changes in membrane fluidity and permeability. Furthermore, this guide presents detailed, field-proven experimental protocols for characterizing these interactions, offering researchers and drug development professionals a robust framework for investigating the impact of nonoxynol on biological and model membrane systems.

Physicochemical Properties of Nonoxynol Surfactants

Nonoxynols are a class of non-ionic surfactants composed of a hydrophobic alkylphenol moiety and a hydrophilic polyethylene glycol chain. The length of the polyethylene glycol chain can be varied to alter the surfactant's properties, with Nonoxynol-9 (N-9) being one of the most extensively studied members of this family.

The defining characteristic of a surfactant is its ability to reduce surface tension and form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as it often dictates the concentration at which the surfactant's effects on lipid membranes become pronounced. Another key property is the Hydrophilic-Lipophilic Balance (HLB), which provides a measure of the surfactant's relative affinity for aqueous and lipid phases.

Table 1: Physicochemical Properties of Nonoxynol-9 (N-9)

| Property | Value | Source |

| Chemical Formula | C15H24O(C2H4O)n, n≈9 | |

| Molar Mass | Approximately 616 g/mol | |

| Critical Micelle Concentration (CMC) | ~0.015% w/v (in aqueous solution) | |

| Hydrophilic-Lipophilic Balance (HLB) | 13.0 | |

| Appearance | Colorless to light yellow viscous liquid |

Mechanisms of Nonoxynol Interaction with Lipid Membranes

The interaction of nonoxynol surfactants with lipid membranes is a complex process that can be broadly categorized into several stages, ultimately leading to membrane disruption and solubilization. The specific mechanism is highly dependent on the concentration of the surfactant relative to the lipid concentration.

Monomer Partitioning and Membrane Fluidization

At concentrations below the CMC, nonoxynol monomers can partition into the lipid bilayer. The insertion of the hydrophobic alkylphenol tail into the hydrophobic core of the membrane disrupts the ordered packing of the lipid acyl chains. This leads to an increase in membrane fluidity, which can be experimentally measured using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). This initial perturbation can alter the function of membrane-associated proteins and increase the passive permeability of the membrane to small ions and molecules.

Membrane Solubilization and Micelle Formation

As the concentration of nonoxynol approaches and exceeds the CMC, a more dramatic and destructive interaction occurs. The process of membrane solubilization by detergents is a well-established phenomenon that can be described by a three-stage model.

-

Stage I: Monomer Partitioning: As described above, individual surfactant molecules insert into the bilayer.

-

Stage II: Membrane Saturation and Formation of Mixed Micelles: As the concentration of nonoxynol in the membrane increases, the bilayer becomes saturated. This leads to the formation of lipid-surfactant mixed micelles at the membrane surface, causing the membrane to break down.

-

Stage III: Complete Solubilization: At high surfactant concentrations, the lipid bilayer is completely disrupted, and all membrane components are incorporated into mixed micelles with the surfactant.

The following diagram illustrates the progressive disruption of a lipid vesicle by nonoxynol surfactants.

Caption: Progressive stages of lipid membrane disruption by nonoxynol.

Experimental Protocols for Characterizing Nonoxynol-Membrane Interactions

The following protocols provide a framework for investigating the effects of nonoxynol on lipid membranes.

Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are a commonly used model system for studying membrane-surfactant interactions.

Methodology:

-

Lipid Film Hydration: A desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) is dissolved in a chloroform/methanol mixture (2:1, v/v). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove residual solvent.

-

Hydration: The lipid film is hydrated with a buffer of choice (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The mixture is vortexed to form multilamellar vesicles (MLVs).

-

Extrusion: The MLV suspension is subjected to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to improve lamellarity. The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated 10-20 times to generate a homogenous population of LUVs.

Determination of Membrane Solubilization using Light Scattering

The solubilization of lipid vesicles by a surfactant can be monitored by measuring the decrease in light scattering intensity.

Methodology:

-

Sample Preparation: Prepare a suspension of LUVs (e.g., 0.1 mg/mL) in a suitable buffer.

-

Instrumentation: Use a spectrofluorometer or a dedicated light scattering instrument. Set the excitation and emission wavelengths to the same value (e.g., 500 nm) and measure the scattered light at a 90° angle.

-

Titration: Aliquot the LUV suspension into a cuvette. Add increasing concentrations of a nonoxynol stock solution to the cuvette, ensuring thorough mixing after each addition.

-

Data Acquisition: Record the light scattering intensity after each addition of nonoxynol, allowing the system to equilibrate for a few minutes.

-

Data Analysis: Plot the light scattering intensity as a function of the nonoxynol concentration. The onset of a significant decrease in scattering indicates the beginning of membrane solubilization, while a plateau at low scattering intensity signifies complete solubilization.

Caption: Workflow for membrane solubilization assay using light scattering.

Assessment of Membrane Fluidity using Fluorescence Anisotropy

The change in membrane fluidity upon nonoxynol incorporation can be quantified using the fluorescent probe DPH.

Methodology:

-

Probe Incorporation: Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran). Add a small aliquot of the DPH stock to the LUV suspension to achieve a lipid-to-probe ratio of approximately 200:1. Incubate the mixture in the dark for at least 1 hour to allow for complete incorporation of the probe into the lipid bilayer.

-

Instrumentation: Use a spectrofluorometer equipped with polarizers. Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Anisotropy Measurement: Measure the steady-state fluorescence anisotropy (r) of the DPH-labeled LUVs in the absence and presence of varying concentrations of nonoxynol. Anisotropy is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor.

-

Data Analysis: A decrease in the fluorescence anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.

Concluding Remarks

The interaction of nonoxynol surfactants with lipid membranes is a critical area of study with implications for drug delivery, toxicology, and the formulation of personal care products. The physicochemical properties of nonoxynol, particularly its CMC and HLB, are key determinants of its membrane-disruptive potential. A thorough understanding of the mechanisms of interaction, from monomer partitioning to complete solubilization, is essential for predicting and controlling the effects of these surfactants on biological systems. The experimental protocols outlined in this guide provide a robust starting point for researchers to quantitatively assess the impact of nonoxynol on model lipid membranes, thereby facilitating the development of safer and more effective formulations.

An In-depth Technical Guide to Nonoxynol-9: Chemical Structure and Physicochemical Properties

Introduction

Nonoxynol-9 is a well-established non-ionic surfactant widely recognized for its spermicidal properties.[1][2] It has been a key active ingredient in numerous over-the-counter contraceptive products since the 1950s, including gels, foams, creams, and suppositories.[3][4] This guide provides a comprehensive technical overview of Nonoxynol-9, focusing on its chemical structure, physicochemical properties, and the analytical methodologies crucial for its characterization. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize foundational knowledge with practical, field-proven insights to support ongoing research and development efforts.

I. Chemical Structure and Isomerism

Nonoxynol-9 belongs to the nonoxynol family of non-ionic surfactants.[1] Its chemical structure consists of a hydrophobic 4-nonylphenol moiety and a hydrophilic polyethylene glycol chain.[5] Specifically, the "9" in its name denotes an average of nine repeating ethylene oxide units in the hydrophilic tail.[2]

The general chemical formula for Nonoxynol-9 is C₃₃H₆₀O₁₀, and its average molecular weight is approximately 616.8 g/mol .[1][5] It is important to note that commercial Nonoxynol-9 is not a single, pure compound but rather a complex mixture of oligomers with varying lengths of the polyoxyethylene chain.[6][7] The nonyl group attached to the phenol ring is also typically branched. This inherent heterogeneity in both the alkyl chain and the ethylene oxide chain length is a critical consideration in its analysis and formulation.

The IUPAC name for the idealized structure with exactly nine ethylene oxide units is 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[8]

Caption: Generalized chemical structure of Nonoxynol-9.

II. Physicochemical Properties

The amphiphilic nature of Nonoxynol-9, possessing both a hydrophobic nonylphenol group and a hydrophilic polyoxyethylene chain, dictates its physicochemical properties and its function as a surfactant.[9]

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₆₀O₁₀ | [1] |

| Average Molecular Weight | 616.82 g/mol | [5][10] |

| Appearance | Colorless or light yellow viscous liquid | [10] |

| Solubility | Soluble in water, ethanol, ethylene glycol, and xylene | [10] |

| Critical Micelle Concentration (CMC) | Approximately 0.085 mM in the absence of polyvinylpyrrolidone (PVP) | [11] |

| pH (1% aqueous solution) | 5.0 - 8.0 | [12] |

Mechanism of Action

The primary mechanism of action of Nonoxynol-9 as a spermicide is the disruption of the sperm cell membrane.[3][13] As a surfactant, it inserts into the lipid bilayer of the sperm's plasma membrane, altering its integrity and permeability.[13] This leads to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.[13] Furthermore, Nonoxynol-9 impairs sperm motility by affecting the flagellum, rendering any surviving sperm immobile and unable to fertilize an egg.[13]

III. Analytical Methodologies

The accurate quantification and characterization of Nonoxynol-9 in various formulations are critical for quality control and research. Due to its heterogeneity, a range of analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the determination of Nonoxynol-9.[14][15]

Experimental Protocol: Quantification of Nonoxynol-9 by RP-HPLC [14]

1. Objective: To quantify the concentration of Nonoxynol-9 in a given sample.

2. Materials and Instrumentation:

- HPLC system with UV detector

- C18 analytical column (e.g., Waters Nova-Pak, C18, 3.9mm)[14]

- Methanol (HPLC grade)

- Water (HPLC grade)

- Nonoxynol-9 reference standard

- Volumetric flasks and pipettes

- Syringe filters (0.45 µm)

3. Chromatographic Conditions:

- Mobile Phase: Methanol: Water (80:20 v/v)[14]

- Flow Rate: 1.0 mL/min[14]

- Detection Wavelength: 280 nm[14]

- Injection Volume: 10 µL[15]

- Column Temperature: 30°C[15]

4. Standard Preparation:

- Accurately weigh 100 mg of Nonoxynol-9 reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase to obtain a standard solution of 1 mg/mL.[14]

- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.50 to 1.50 mg/mL.[14]

5. Sample Preparation:

- Accurately weigh a quantity of the sample containing Nonoxynol-9 and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

- Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

- Inject the standard solutions to construct a calibration curve of peak area versus concentration.

- Inject the sample solution and determine the peak area corresponding to Nonoxynol-9.

- Calculate the concentration of Nonoxynol-9 in the sample using the calibration curve. The retention time for Nonoxynol-9 is expected to be around 7.3 minutes under these conditions.[14]

// Nodes

prep_mobile_phase [label="Prepare Mobile Phase\n(Methanol:Water 80:20)"];

prep_standards [label="Prepare Standard Solutions\n(0.5-1.5 mg/mL)"];

prep_sample [label="Prepare Sample Solution"];

hplc_setup [label="HPLC System Setup\n(C18 Column, 280 nm, 1 mL/min)"];

inject_standards [label="Inject Standards & \nGenerate Calibration Curve"];

inject_sample [label="Inject Sample"];

data_analysis [label="Data Analysis & \nQuantification"];

result [label="Report Concentration", shape=ellipse, fillcolor="#FBBC05"];

// Edges

prep_mobile_phase -> hplc_setup;

prep_standards -> inject_standards;

prep_sample -> inject_sample;

hplc_setup -> inject_standards;

hplc_setup -> inject_sample;

inject_standards -> data_analysis;

inject_sample -> data_analysis;

data_analysis -> result;

}

Caption: A typical workflow for the quantification of Nonoxynol-9 using RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

While the physicochemical properties of Nonoxynol-9 make its characterization by GC-MS challenging, methods have been developed for its detection, particularly in forensic applications.[6][7] These methods are crucial for identifying trace amounts of Nonoxynol-9.[6]

IV. Safety and Toxicological Profile

Nonoxynol-9 is considered safe for use as a contraceptive in women at low risk for sexually transmitted infections (STIs) when used no more than once a day.[4] However, it is important to note that it does not offer protection against STIs, including HIV.[4] In fact, frequent use can cause vaginal and rectal irritation, which may increase the risk of infection.[3][13] The U.S. Food and Drug Administration (FDA) has mandated labeling for Nonoxynol-9 products to inform consumers about this.[4]

V. Conclusion

Nonoxynol-9 remains a significant compound in the field of contraception due to its effective spermicidal action. A thorough understanding of its complex chemical nature, characterized by oligomeric diversity, and its fundamental physicochemical properties is essential for formulation development, quality control, and ongoing safety assessments. The analytical methods outlined in this guide, particularly RP-HPLC, provide the necessary tools for robust and reliable characterization. As research continues, particularly in the development of novel contraceptive and microbicidal agents, the extensive knowledge base of Nonoxynol-9 serves as a valuable benchmark.

References

- 1. Nonoxynol-9 - Wikipedia [en.wikipedia.org]

- 2. NONOXYNOL-9 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. What is NONOXYNOL-9 used for? [synapse.patsnap.com]

- 4. cervicalbarriers.org [cervicalbarriers.org]

- 5. researchgate.net [researchgate.net]

- 6. Detection of the spermicide nonoxynol-9 via GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nonoxynol-9 - LKT Labs [lktlabs.com]

- 11. scispace.com [scispace.com]

- 12. makingcosmetics.com [makingcosmetics.com]

- 13. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]

- 14. ijpbs.com [ijpbs.com]

- 15. turkjps.org [turkjps.org]

An In-Depth Technical Guide to the Biochemical Pathway of Nonoxynol-9 Spermicidal Action

Abstract

Nonoxynol-9 (N-9) has been a widely utilized over-the-counter spermicidal agent for decades. Its efficacy lies in its chemical properties as a non-ionic surfactant, which allows it to rapidly disrupt the structural and functional integrity of spermatozoa. This technical guide provides a detailed examination of the biochemical and cellular pathways through which Nonoxynol-9 exerts its spermicidal effects. We will explore its primary molecular interaction with the sperm plasma membrane, the subsequent cascade of organelle damage—specifically to the acrosome and mitochondria—and the resulting cessation of motility and viability. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing these effects, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and evaluating this compound.

Molecular Profile and Primary Mechanism of Action

Nonoxynol-9 is an organic compound belonging to the nonoxynol family of non-ionic surfactants.[1] Chemically, it consists of a hydrophobic nonylphenol group and a hydrophilic polyethylene glycol chain (nine ethylene oxide units long). This amphipathic structure is the cornerstone of its biological activity.

The primary spermicidal action of Nonoxynol-9 is the direct disruption of the sperm cell's plasma membrane.[2][3] The process is a classic example of surfactant-induced cytolysis, driven by fundamental biophysical principles:

-

Insertion into the Lipid Bilayer: The hydrophobic nonylphenol tail of the N-9 molecule readily inserts itself into the lipid bilayer of the sperm membrane.[2]

-

Membrane Destabilization: This insertion disrupts the ordered structure of the membrane phospholipids, altering its fluidity and increasing its permeability.[2]

-

Loss of Integrity and Lysis: As more N-9 molecules integrate into the membrane, they effectively solubilize the lipid and protein components, leading to the formation of pores, leakage of essential intracellular contents (ions, ATP, enzymes), and ultimately, the complete lysis of the cell.[1][2] This rapid destruction of the membrane is the principal cause of sperm immobilization and death.[3]

Caption: Biochemical pathway of Nonoxynol-9 spermicidal action.

Downstream Cellular Effects: A Cascade of Damage

The initial assault on the plasma membrane triggers a cascade of destructive events within the spermatozoon, affecting critical organelles required for fertilization.

Acrosomal Damage

The acrosome, a cap-like organelle overlying the sperm nucleus, contains enzymes essential for penetrating the zona pellucida of the oocyte. Nonoxynol-9 causes severe and rapid damage to the acrosomal membrane.[3][4] Studies have demonstrated that exposure to N-9 leads to a complete breakdown and release of the acrosomal contents, rendering the sperm incapable of fertilization.[5] This effect is not a physiological acrosome reaction but rather a pathological rupture due to the detergent action.

Mitochondrial Disruption and Energy Depletion

The sperm midpiece is densely packed with mitochondria, which generate the ATP necessary to power flagellar movement. Nonoxynol-9's surfactant properties extend to the mitochondrial membranes.[3][4] This leads to:

-

Structural Damage: The inner and outer mitochondrial membranes are disrupted, leading to a loss of the electrochemical gradient essential for oxidative phosphorylation.

-

ATP Depletion: The disruption of mitochondrial function halts ATP production, depriving the flagellum of its energy source.

-

Immotility: The direct consequence of ATP depletion is the rapid and irreversible cessation of sperm motility.[2]

Inhibition of Physiological Functions

Beyond structural damage, Nonoxynol-9 inhibits a range of physiological activities crucial for sperm function. This includes the generation of reactive oxygen species (ROS) and the activity of enzymes like superoxide dismutase and acrosin.[3][4][6] While low levels of ROS are involved in normal sperm capacitation, the overwhelming oxidative stress and membrane damage caused by N-9 lead to cellular death.

Quantitative Analysis of Spermicidal Efficacy

The efficacy of Nonoxynol-9 is dose-dependent. Studies have evaluated various formulations and concentrations to determine their impact on pregnancy rates. It's crucial for researchers to understand that both concentration and the delivery vehicle (gel, film, suppository) play a role in the clinical outcome.

| Product Formulation | N-9 Dose per Application | 6-Month Pregnancy Probability (Typical Use) | 95% Confidence Interval |

| Gel | 52.5 mg | 22% | 16% - 28% |

| Gel | 100 mg | 16% | 10% - 21% |

| Gel | 150 mg | 14% | 9% - 19% |

| Film | 100 mg | 12% | 7% - 17% |

| Suppository | 100 mg | 10% | 6% - 15% |

| Data synthesized from a randomized clinical trial comparing five N-9 spermicides.[7] |

A separate study comparing a 4% N-9 gel (Conceptrol®) to another spermicide found a six-month pregnancy probability of 12.0%.[8] These data underscore the importance of dose and formulation in achieving contraceptive efficacy.

Key Experimental Protocols for Mechanistic and Efficacy Studies

To rigorously assess the spermicidal action of Nonoxynol-9 or novel compounds, a suite of standardized assays is essential. The following protocols are foundational for in-vitro analysis.

Sperm Viability Assessment: Eosin-Nigrosin Staining

This classic, robust supravital staining method differentiates between live (membrane-intact) and dead (membrane-compromised) sperm.

-

Principle: The Eosin Y dye is excluded by the intact plasma membrane of live sperm, which remain colorless.[9] It penetrates the compromised membranes of dead sperm, staining them pink or red. Nigrosin provides a dark background to enhance contrast.[9][10]

-

Protocol:

-

Sample Preparation: Allow the semen sample to liquefy completely at 37°C (typically 30-60 minutes).[11] Ensure the sample is assessed within one hour of ejaculation.[9]

-

Stain Preparation: Use a commercially available, quality-controlled Eosin-Nigrosin solution or prepare fresh. A common formulation involves 0.67% Eosin Y and 10% Nigrosin in a buffered solution.[9]

-

Mixing: Place 50 µL of liquefied semen into a microtube. Add an equal volume (50 µL) of the Eosin-Nigrosin staining solution.[9]

-

Incubation: Gently mix the suspension and incubate for 30 seconds at room temperature.[9][11]

-

Smear Preparation: Place a 10-12 µL drop of the mixture onto a clean, labeled microscope slide and create a thin smear, similar to a blood film.[9]

-

Drying: Allow the smear to air-dry completely.

-

Microscopy: Examine the slide under a bright-field microscope at 1000x magnification using an oil immersion objective.

-

Counting: Count a minimum of 200 spermatozoa, differentiating between unstained (live, white) and stained (dead, pink/red) cells.[9][10] Calculate the percentage of viable sperm.

-

Caption: Experimental workflow for Eosin-Nigrosin sperm viability assay.

Membrane Integrity Assay: SYBR-14 and Propidium Iodide (PI)

This fluorescent staining method provides a more sensitive assessment of plasma membrane integrity.

-

Principle: SYBR-14 is a membrane-permeant nucleic acid stain that labels live sperm, making their nuclei fluoresce green.[12][13] Propidium Iodide (PI) can only penetrate cells with compromised membranes, staining the nuclei of dead sperm red.[12][14] Moribund cells may show dual staining.[13]

-

Protocol:

-

Sample Dilution: Dilute the semen sample in a suitable buffer (e.g., HEPES with 0.1% BSA) to an appropriate cell density.[15]

-

Stain Addition: To 1 mL of the diluted sperm suspension, add the fluorescent dyes. Typical final concentrations are 100 nM for SYBR-14 and 12 µM for PI.

-

Incubation: Incubate the mixture for 5-10 minutes at 37°C, protected from light.[14]

-

Analysis: Analyze the sample using a fluorescence microscope equipped with appropriate filter sets for FITC (for SYBR-14) and TRITC (for PI). Alternatively, for high-throughput quantitative analysis, use a flow cytometer to count the green (live), red (dead), and dual-stained (moribund) cell populations.[12]

-

Acrosome Status Assessment: FITC-PNA Staining

This assay evaluates the integrity of the outer acrosomal membrane.

-

Principle: Fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA) is a lectin that binds specifically to glycoproteins within the outer acrosomal membrane.[16] In acrosome-intact sperm, the entire acrosomal region fluoresces bright green. In acrosome-reacted (or damaged) sperm, fluorescence is absent or confined to the equatorial segment.[16]

-

Protocol:

-

Fixation & Permeabilization: Wash sperm in PBS. To allow the lectin access to the acrosomal membrane, cells must be permeabilized. A common method is to fix smears on a slide with ice-cold methanol for 30 seconds.[17]

-

Staining: Immerse the fixed smears in a 40 µg/mL FITC-PNA solution and incubate at room temperature for 20-30 minutes in a dark, moist chamber.[17][18]

-

Washing: Gently wash the slides with PBS to remove excess, unbound FITC-PNA.[17]

-

Mounting & Analysis: Mount the slides with an anti-fade mounting medium and examine under a fluorescence microscope (1000x magnification). Score at least 200 sperm as either acrosome-intact (uniform green fluorescence over the acrosome) or acrosome-reacted/damaged (no fluorescence or a single band at the equatorial segment).

-

Conclusion

The spermicidal action of Nonoxynol-9 is a direct and potent biochemical process rooted in its surfactant properties. The primary event is the catastrophic disruption of the sperm plasma membrane, which initiates a fatal cascade of events including acrosomal rupture and mitochondrial failure, leading to immediate immobilization and cell death. The experimental protocols detailed herein provide a validated framework for researchers to quantify these effects and to serve as a benchmark for the development of new, non-surfactant-based contraceptive agents. A thorough understanding of this biochemical pathway is critical for innovation in the field of non-hormonal contraception.

References

- 1. What is NONOXYNOL-9 used for? [synapse.patsnap.com]

- 2. What is the mechanism of NONOXYNOL-9? [synapse.patsnap.com]

- 3. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dose-response effects of gramicidin-D, EDTA, and nonoxynol-9 on sperm motion parameters and acrosome status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of nonoxynol-9 (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contraceptive effectiveness and safety of five nonoxynol-9 spermicides: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized trial of the contraceptive efficacy, acceptability, and safety of C31G and nonoxynol-9 spermicidal gels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eosin Nigrosin staining technique in assessment of sperm vitality in medical laboratories – A snippet from our experience on implementing the staining, interpretation and quality control procedures - Indian J Obstet Gynecol Res [ijogr.org]

- 10. ethosbiosciences.com [ethosbiosciences.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Dual DNA staining assessment of bovine sperm viability using SYBR-14 and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Viability assessment of mammalian sperm using SYBR-14 and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LIVE/DEAD Sperm Viability Kit Imaging Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. LIVE/DEAD Sperm Viability Kit Imaging Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Chapter 9 – Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction | Obgyn Key [obgynkey.com]

- 17. scielo.br [scielo.br]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Dose-Dependent Effects of Nonoxynol-9 on Sperm Motility and Viability

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonoxynol-9 (N-9) has been a widely utilized surfactant-based spermicidal agent for decades. Its primary mechanism of action relies on the disruption of the sperm plasma membrane, leading to irreversible loss of motility and viability. Understanding the precise dose-response relationship is paramount for developing effective contraceptive formulations while minimizing off-target cytotoxicity and associated side effects, such as vaginal irritation. This guide provides a comprehensive technical overview of the dose-dependent effects of N-9 on critical sperm function parameters. It details the underlying biochemical mechanisms, presents robust methodologies for assessment, and synthesizes quantitative data to inform preclinical and clinical research.

Introduction: The Critical Role of Dose in Spermicidal Efficacy

Nonoxynol-9 is a non-ionic surfactant that acts as the active ingredient in many over-the-counter spermicidal products, including gels, foams, and films.[1][2] Its contraceptive effect is achieved by chemically inactivating or killing sperm in the vagina before they can reach the egg.[2] The efficacy of N-9 is intrinsically linked to its concentration. An insufficient dose may fail to adequately immobilize sperm, increasing the risk of contraceptive failure, while an excessive concentration can lead to epithelial toxicity and inflammation.[1][3] Therefore, a thorough characterization of the dose-dependent effects on sperm motility (the ability of sperm to move progressively) and viability (whether the sperm is alive or dead) is a foundational step in the development and evaluation of any N-9-based contraceptive.

Mechanism of Action: A Surfactant-Mediated Cascade

The spermicidal activity of Nonoxynol-9 is a direct result of its physicochemical properties as a surfactant.[4] It targets the lipid bilayer of the sperm's plasma membrane, a structure essential for maintaining cellular integrity, ion gradients, and metabolic function.[4]

The process occurs in a dose-dependent cascade:

-

Membrane Intercalation: N-9 molecules insert themselves into the sperm's lipid membrane, disrupting its fluidity and organization.[4]

-

Increased Permeability: This disruption creates pores or channels in the membrane, leading to a loss of selective permeability.

-

Ion Gradient Collapse: Critical intracellular ions leak out, and extracellular components flow in, collapsing the electrochemical gradients necessary for cellular function.

-

ATP Depletion & Motility Loss: The disruption severely impacts mitochondrial function, which is concentrated in the sperm's midpiece. This impairs ATP production, the energy currency required for flagellar movement, resulting in rapid immobilization.[5][6]

-

Cell Lysis and Death: At sufficient concentrations, the extensive membrane damage leads to complete structural disintegration (lysis) and cell death.[3]

This mechanism is not specific to sperm and can also affect epithelial cells of the vaginal wall, which underscores the importance of optimizing the therapeutic dose.[1]

Caption: Mechanism of Nonoxynol-9 leading to sperm immobilization and death.

Methodologies for Dose-Response Assessment

To accurately quantify the dose-dependent effects of N-9, standardized and validated assays are essential. The World Health Organization (WHO) laboratory manual for the examination and processing of human semen provides the foundational protocols for these assessments.[7][8]

Sperm Motility Assessment: Computer-Assisted Sperm Analysis (CASA)

CASA technology offers an objective, repeatable, and detailed analysis of sperm movement, far exceeding the capabilities of manual microscopic assessment.

Experimental Protocol: CASA for N-9 Dose-Response

-

Sample Preparation: Obtain a normozoospermic semen sample following WHO guidelines (2-7 days of abstinence).[9] Allow for complete liquefaction at 37°C for 30-60 minutes.[10]

-

Concentration Series: Prepare a serial dilution of Nonoxynol-9 in a suitable buffer (e.g., Human Tubal Fluid medium) to achieve a range of final concentrations for testing (e.g., 10 µg/mL to 500 µg/mL). Include a vehicle-only control (0 µg/mL).

-

Incubation: Mix aliquots of the liquefied semen sample with each N-9 concentration and the control. Incubate at 37°C for a defined, short period (e.g., 60 seconds) to simulate the rapid action required of a spermicide.

-

Slide Loading: Load a small volume (e.g., 5 µL) of each mixture into a standardized analysis chamber (e.g., Makler or Leja slide).

-

CASA Analysis: Immediately analyze the slide using a CASA system. The system's software will capture multiple frames to track individual sperm and calculate key kinematic parameters.

-

Data Collection: Record the percentage of progressively motile sperm (sperm moving actively and linearly) and total motile sperm (any movement) for each N-9 concentration.

Causality and Self-Validation: The use of a standardized chamber depth and objective software-based tracking ensures that results are highly repeatable. The inclusion of a vehicle control is critical to establish the baseline motility of the sample, ensuring that any observed decrease is due to the action of N-9 and not other factors like sample handling or time.

Sperm Viability Assessment: Eosin-Nigrosin Staining

This classic supravital staining technique provides a simple, robust method to differentiate between live and dead sperm.

Experimental Protocol: Eosin-Nigrosin Staining

-

Sample Incubation: Prepare and incubate semen samples with the N-9 concentration series as described in the CASA protocol (Section 3.1, steps 1-3).

-

Smear Preparation: Following incubation, place a drop of the sperm-N9 mixture onto a clean microscope slide. Add two drops of 1% eosin Y stain and mix gently.

-

Counterstaining: After 30 seconds, add two drops of 10% nigrosin solution. The nigrosin provides a dark background to make the stained and unstained sperm heads clearly visible.

-

Smear and Dry: Using a second slide, create a thin, even smear and allow it to air dry completely.

-

Microscopic Evaluation: Examine the slide under a bright-field microscope at 1000x magnification (oil immersion).

-

Cell Counting: Count a minimum of 200 spermatozoa.

-

Live Sperm (Viable): Sperm with intact membranes will exclude the eosin stain and appear white or pale against the dark nigrosin background.

-

Dead Sperm (Non-Viable): Sperm with compromised membranes will take up the pink/red eosin stain.[11]

-

-

Data Calculation: Calculate the percentage of viable sperm for each N-9 concentration.

Trustworthiness: This protocol is self-validating through its clear, binary outcome. A properly prepared slide will show distinct populations of stained (dead) and unstained (live) cells against a consistent background, minimizing subjective interpretation.

Experimental Workflow & Data Synthesis

A well-designed experiment integrates both motility and viability assessments to provide a complete picture of spermicidal action.

Caption: Integrated workflow for assessing N-9 dose-effects on sperm.

Synthesized Dose-Response Data

The following table summarizes representative data illustrating the dose-dependent impact of Nonoxynol-9. Actual values can vary based on buffer composition, incubation time, and donor variability.

| Nonoxynol-9 Concentration (µg/mL) | Progressive Motility (%) | Total Motility (%) | Viability (%) | Observations |

| 0 (Control) | 55 | 65 | 70 | Baseline sperm function. |

| 50 | 20 | 30 | 45 | Significant reduction in motility.[5][12] |

| 150 | <5 | <10 | <15 | Near complete immobilization.[13] |

| 250 | 0 | 0 | <2 | Complete immobilization.[14] |

| 500 | 0 | 0 | 0 | Complete immobilization and cell death.[12] |

Interpretation: The data clearly show that Nonoxynol-9's effects are strongly dose-dependent. Low concentrations begin to impair motility, while higher concentrations are required for complete immobilization and killing. Studies have determined the EC50 (the concentration that reduces motility by 50%) to be in the range of 144-205 µg/mL, though this can be influenced by other agents.[15][16] Complete cessation of all sperm movement is typically observed within one minute at concentrations of 500 µg/mL.[12] The loss of viability generally tracks with the loss of motility but may require slightly higher concentrations or longer exposure times for 100% effect, as some immobilized sperm may initially remain structurally intact.

Conclusion and Future Directions

This guide outlines the fundamental mechanism and analytical methodologies for characterizing the dose-dependent effects of Nonoxynol-9 on sperm motility and viability. The direct, surfactant-based disruption of the sperm membrane results in a rapid, concentration-dependent decline in both key functions. Accurate and repeatable assessment using tools like CASA and vital staining is crucial for determining the optimal concentration for contraceptive efficacy.

For drug development professionals, these core principles are critical for formulating products that achieve complete spermicidal action within the vaginal environment while staying below the threshold that causes significant epithelial irritation. Future research may focus on synergistic formulations that could lower the required N-9 concentration, potentially by combining it with agents that have different mechanisms of action, thereby enhancing safety without compromising efficacy.[13][16]

References

- 1. What is NONOXYNOL-9 used for? [synapse.patsnap.com]